Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester

Description

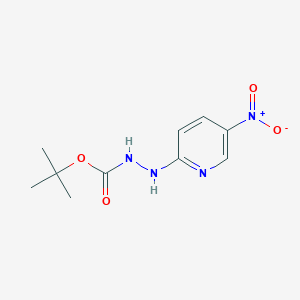

Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester (hereafter referred to as the "target compound") belongs to the class of hydrazinecarboxylic acid esters. Its structure features a tert-butyl ester group, a hydrazinecarboxylic acid backbone, and a 5-nitro-2-pyridinyl substituent (Figure 1).

- Molecular formula: Likely C₁₃H₁₇N₄O₄ (estimated based on substituent contributions).

- Key functional groups: The tert-butyl ester provides steric protection, enhancing stability against hydrolysis .

Synthetic routes for analogous compounds (e.g., ) suggest that the target compound could be synthesized via coupling reactions using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF, followed by purification via crystallization .

Properties

IUPAC Name |

tert-butyl N-[(5-nitropyridin-2-yl)amino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O4/c1-10(2,3)18-9(15)13-12-8-5-4-7(6-11-8)14(16)17/h4-6H,1-3H3,(H,11,12)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJDJJYIHUKZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=NC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201182499 | |

| Record name | 1,1-Dimethylethyl 2-(5-nitro-2-pyridinyl)hydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133081-29-5 | |

| Record name | 1,1-Dimethylethyl 2-(5-nitro-2-pyridinyl)hydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133081-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2-(5-nitro-2-pyridinyl)hydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester typically involves the reaction of hydrazinecarboxylic acid derivatives with 5-nitro-2-pyridinecarboxylic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also emphasizes the importance of safety measures and environmental considerations during the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Acidic or basic hydrolysis agents.

Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

Oxidation: 2-(5-amino-2-pyridinyl)hydrazinecarboxylic acid.

Reduction: Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The pyridine ring and ester group also contribute to the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro in the target compound, bromo in ) increase electrophilicity, enhancing reactivity in cross-coupling reactions.

- Bulky groups (e.g., tert-butyl ester) improve stability but may reduce solubility .

- Heterocyclic linkers (e.g., piperazine in ) enhance solubility and bioavailability, making them favorable in drug design.

Synthetic Utility :

- Compounds with azide () or succinimidyl groups () are tailored for bioconjugation, whereas the target compound’s nitro group may serve as a precursor for amine synthesis via catalytic hydrogenation .

Biological Relevance :

- Hydrazinecarboxylic acid derivatives in exhibit antimicrobial and anticancer activities, suggesting that the target compound’s nitro-pyridinyl group could be explored for similar bioactivity .

Biological Activity

Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester (CAS No. 133081-29-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula: C₁₀H₁₄N₄O₄

- Molecular Weight: 254.24 g/mol

- Density: 1.321 g/cm³

Biological Activities

Hydrazine derivatives, including hydrazinecarboxylic acid esters, have been reported to exhibit a range of biological activities. The compound in focus has shown promise in various therapeutic areas:

Antimicrobial Activity

Hydrazones and their derivatives have demonstrated significant antimicrobial properties. A study highlighted that hydrazone compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.06 to 6.25 μg/mL against various pathogens, indicating potent antibacterial effects .

Anticancer Properties

Research indicates that hydrazine derivatives possess cytotoxic effects against multiple cancer cell lines. For instance, novel hydrazide-based compounds have shown IC₅₀ values in the sub-micromolar range across several human cancer cell lines . The mechanisms of action include the induction of reactive oxygen species and interruption of cell cycle progression, which are critical for cancer therapy.

Anti-inflammatory Effects

Hydrazone derivatives have also been evaluated for their anti-inflammatory properties. Compounds within this class have been associated with reduced inflammation markers and improved outcomes in models of inflammatory diseases .

Case Studies

- Antitumor Activity : A study synthesized several hydrazine derivatives and tested their efficacy against ovarian cancer models. Compounds demonstrated significant tumor growth inhibition and induced apoptosis in cancer cells .

- Antimicrobial Evaluation : In vitro studies conducted on various hydrazone derivatives indicated strong activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting superior potency compared to standard antibiotics .

The biological activity of hydrazinecarboxylic acid esters is largely attributed to their ability to form stable complexes with metal ions and their interaction with biological macromolecules. The nitrogen atoms in the hydrazine moiety can act as nucleophiles, facilitating interactions that disrupt cellular functions in pathogens and cancer cells.

Data Summary Table

Q & A

Basic: What are the recommended synthetic routes for Hydrazinecarboxylic acid, 2-(5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester?

Methodological Answer:

The compound can be synthesized via hydrazide-isocyanate coupling or esterification of pre-functionalized intermediates.

- Route 1 (Hydrazide coupling): React 2-(5-nitro-2-pyridinyl)hydrazinecarboxylic acid with tert-butyl isocyanate in a polar aprotic solvent (e.g., DMF) at room temperature for 24–48 hours. Purify via recrystallization from ethanol/water .

- Route 2 (Esterification): Protect the hydrazine moiety with tert-butyloxycarbonyl (Boc) groups using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).

Key Considerations:

- Use anhydrous conditions to avoid hydrolysis of the nitro-pyridine moiety.

- Yield optimization may require adjusting stoichiometry (e.g., 1.2:1 isocyanate:hydrazine).

Basic: How can HPLC be utilized to assess the purity of this compound?

Methodological Answer:

Reverse-phase HPLC with a C18 column (e.g., Newcrom R1, 5 µm) is effective.

Typical Conditions:

| Parameter | Specification |

|---|---|

| Mobile Phase | 60:40 Acetonitrile/Water (+0.1% H₃PO₄ or HCOOH for MS compatibility) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (for nitro-aromatic absorbance) |

| Retention Time | ~8–12 min (calibrate with standard) |

Validation:

- Spike samples with known impurities (e.g., unreacted hydrazine) to confirm resolution .

- For preparative isolation, scale column dimensions and adjust flow rates proportionally.

Advanced: What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is recommended:

- IR Spectroscopy: Look for key bands:

- ¹H/¹³C NMR:

- Mass Spectrometry (MS): Expect molecular ion [M+H]⁺ at m/z 323.3 (C₁₂H₁₈N₄O₄).

Contradiction Resolution:

If spectral data conflicts with literature (e.g., shifted NO₂ peaks), verify solvent effects or residual DMF in NMR samples .

Advanced: How can researchers resolve contradictions in synthetic yields reported across studies?

Methodological Answer:

Yield discrepancies often arise from:

- Reaction Solvent Polarity: Higher polarity (e.g., DMF vs. THF) may stabilize intermediates but increase side reactions.

- Purification Methods: Column chromatography vs. recrystallization (e.g., ethanol yields 68% vs. 50% in THF) .

- Catalyst Use: Additives like DMAP (4-dimethylaminopyridine) may improve esterification efficiency by 15–20% .

Experimental Design Tip:

Use a factorial design to test variables (temperature, solvent, catalyst) and identify dominant yield factors.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Based on analogs with nitro and hydrazine groups:

- Hazards:

- H302 : Harmful if swallowed.

- H315/H319 : Skin/eye irritation .

- PPE: Nitrile gloves, lab coat, safety goggles.

- Ventilation: Use fume hoods to mitigate dust/aerosol inhalation.

- First Aid:

- Skin contact: Wash with soap/water for 15 min.

- Eye exposure: Irrigate with saline for 20 min.

Storage: Keep in amber vials at –20°C under nitrogen to prevent hydrolysis .

Advanced: How can the compound’s stability be enhanced during long-term storage?

Methodological Answer:

Degradation pathways include ester hydrolysis and nitro-group reduction. Mitigation strategies:

- Temperature Control: Store at –20°C; avoid freeze-thaw cycles.

- Light Protection: Use amber glassware to prevent photolytic nitro-group decomposition.

- Moisture Prevention: Add molecular sieves (3Å) to containers.

- Inert Atmosphere: Argon or nitrogen headspace reduces oxidative side reactions .

Validation: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.